molecular formula C14H7F4N3O2 B1417719 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-08-6

3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1417719
CAS No.: 1219454-08-6
M. Wt: 325.22 g/mol
InChI Key: QETBWMQNOFRBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one ( 1219454-08-6) is a 1,2,4-oxadiazol-5-one derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring system is a well-known bioisostere for esters and amides, prized for its ability to enhance metabolic stability and modulate the physicochemical properties of lead compounds . This specific derivative is of particular interest in oncology research. It is disclosed in a patent for 1,2,4-oxadiazol-5-one derivatives intended for the treatment of cancer . The structure combines the 1,2,4-oxadiazole core with a bi-aryl system, featuring a pyridine ring and a fluorinated phenyl group, which is a common motif in the design of bioactive molecules targeting various enzymes and receptors. Researchers can leverage this compound as a key intermediate in developing novel therapeutic agents. Its structure aligns with modern multi-target-directed ligand (MTDL) strategies, particularly in complex disease areas like neurodegenerative disorders and cancer, where 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-9-3-1-2-8(11(9)14(16,17)18)7-4-5-19-10(6-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETBWMQNOFRBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (CAS No. 1219454-08-6) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H7F4N3O2, with a molecular weight of 325.22 g/mol. The compound features a complex structure that includes a pyridine ring and a trifluoromethyl group, which significantly contributes to its biological activity.

PropertyValue
Molecular FormulaC14H7F4N3O2
Molecular Weight325.22 g/mol
CAS Number1219454-08-6

Anticancer Activity

Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and epigenetic regulation, respectively .

Case Study: Anticancer Mechanism
A study focusing on related oxadiazole compounds demonstrated that they induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels. This suggests that similar mechanisms may be applicable to this compound .

Antimicrobial and Antiviral Properties

In addition to anticancer activity, compounds within the oxadiazole class have been reported to exhibit antimicrobial and antiviral properties. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit viral replication processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and HDACs.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Molecular Interactions : Strong hydrophobic interactions with target proteins due to the presence of fluorine atoms in its structure.

Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in drug development:

  • Antitumor Efficacy : Several derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
CompoundIC50 (nM)Target
Oxadiazole Derivative A10.5HDAC-1
Oxadiazole Derivative B12.1Thymidylate Synthase

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives showed comparable antibacterial activity to standard drugs, suggesting potential for therapeutic use against bacterial infections .

Anticancer Properties

The compound has been evaluated for anticancer activity. In vitro studies demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cells. For instance, compounds synthesized from similar frameworks were tested against glioblastoma cell lines and showed promising cytotoxic effects . Molecular docking studies also indicated favorable interactions with cancer-related proteins, enhancing their potential as anticancer agents .

Antidiabetic Effects

In vivo studies using models like Drosophila melanogaster have shown that oxadiazole derivatives can lower glucose levels significantly, indicating their potential role in diabetes management. The mechanism involves modulation of metabolic pathways related to glucose homeostasis .

Photonic and Electronic Materials

Oxadiazoles are known for their application in the development of photonic and electronic materials due to their electronic properties. The incorporation of trifluoromethyl groups can enhance the stability and performance of these materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

StudyFindings
Synthesis and Screening of Oxadiazoles Compounds exhibited significant antibacterial activity comparable to first-line drugs.
Anticancer Activity Assessment Induced apoptosis in glioblastoma cells with promising results in cytotoxic assays.
Antidiabetic Studies on Drosophila Demonstrated significant glucose-lowering effects in a genetically modified model.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the phenyl and pyridine rings, as well as modifications to the oxadiazole scaffold. Below is a detailed comparison based on molecular properties, substituent effects, and available data:

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Pattern on Phenyl Ring Key Features Reference
3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one Not explicitly provided ~375 (estimated) 3-Fluoro, 2-CF₃ High electronegativity, potential for strong π-π interactions
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one C₁₅H₇F₆N₃O₂ 375.22 4-Fluoro, 3-CF₃ Ortho-substituted CF₃ may increase steric hindrance
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one C₁₅H₇F₆N₃O₂ 375.22 2-CF₃, 5-CF₃ Enhanced lipophilicity; potential solubility challenges
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one C₂₁H₁₇F₆N₃O₃ 473.38 2-CF₃, 4-CF₃ + acetyl group on oxadiazole Increased molecular weight; acetyl group may modulate reactivity
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one C₁₃H₇FN₂O₂ 258.21 2-Fluoro Simpler structure; lower steric demand

Substituent Effects on Physicochemical Properties

  • Fluorine and Trifluoromethyl Groups: The 3-fluoro-2-CF₃ substitution in the target compound introduces strong electron-withdrawing effects, enhancing oxidative stability compared to non-fluorinated analogs . Bis-trifluoromethyl derivatives (e.g., 2,5-bis-CF₃ in ) exhibit higher logP values, suggesting improved membrane permeability but reduced aqueous solubility.
  • Positional Isomerism :

    • Shifting the CF₃ group from the 2- to 3-position (as in ) alters steric interactions with biological targets. For example, ortho-CF₃ groups may hinder rotation around the phenyl-pyridine bond, affecting binding pocket accommodation.

Preparation Methods

Synthesis via Hydrazide Cyclization with Dehydrating Agents

Method Overview:

  • Step 1: Preparation of the hydrazide precursor by acylation of hydrazine derivatives with appropriate acyl chlorides or carboxylic acids.
  • Step 2: Cyclization of the hydrazide using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride, or thionyl chloride to form the oxadiazole ring.

Reaction Scheme:

Aryl acid or ester + Hydrazine derivative → Hydrazide intermediate
Hydrazide + Dehydrating agent (e.g., POCl₃) → Oxadiazole core

Application to the Target:

  • The aromatic ring bearing the 3-fluoro-2-trifluoromethylphenyl group can be introduced via acylation of hydrazides derived from the corresponding acids or esters.
  • The pyridin-2-yl group can be attached through subsequent substitution or coupling reactions prior to cyclization.

Research Findings:

  • Jha et al. (2023) reported high-yield synthesis of oxadiazoles via ring closure of acylhydrazides with dehydrating agents, emphasizing the importance of reaction conditions such as temperature and reagent choice for selective formation.

Cyclization Using Carbon Disulfide

Method Overview:

  • Hydrazides are reacted with carbon disulfide in basic alcohol solutions, leading to the formation of 1,3,4-oxadiazole-2-thiol derivatives.
  • Subsequent oxidation or substitution steps convert thiol groups to oxadiazoles with desired substituents.

Reaction Scheme:

Hydrazide + CS₂ → Thio-oxadiazole intermediate
Thio-oxadiazole + oxidizing agent or further functionalization → Final oxadiazole derivative

Application to the Target:

  • This route allows the introduction of various substituents on the oxadiazole ring by selecting appropriate hydrazide precursors, such as those bearing the fluorinated phenyl group.

Research Findings:

  • Baxendale et al. (2005) demonstrated rapid synthesis of oxadiazoles via this route, with high yields and the ability to generate diverse derivatives efficiently.

One-Pot Multi-Step Synthesis

Recent advances include one-pot strategies combining hydrazide formation, cyclization, and functionalization steps under microwave irradiation or ambient conditions, significantly reducing reaction times and purification steps.

Reaction Conditions and Reagents

Method Reagents Solvent Temperature Yield Notes
Hydrazide cyclization Acyl chlorides, dehydrating agents (POCl₃, PCl₅, SOCl₂) Dichloromethane, acetonitrile 0–80°C High Requires careful control to prevent overreaction
Carbon disulfide route Hydrazides, CS₂ Alcoholic base Room temperature to 80°C Moderate to high Suitable for diverse substituents
One-pot microwave Hydrazides, sulfonyl chlorides, isocyanates Acetonitrile 150°C Very high Rapid, scalable

Summary of Research Findings

Study Approach Key Reagents Notable Outcomes
Jha et al. (2023) Hydrazide cyclization with dehydrating agents POCl₃, acylhydrazides High yields, versatile for substituted oxadiazoles
Baxendale et al. (2005) CS₂-mediated cyclization Hydrazides, CS₂ Rapid synthesis, broad substrate scope
Recent advances One-pot microwave-assisted Hydrazides, sulfonyl chlorides Efficient, high purity, scalable

Q & A

Basic: What are the established synthetic routes for 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as acylhydrazides or nitrile oxides. For example:

  • Step 1: Condensation of 3-fluoro-2-trifluoromethylphenyl-substituted pyridine-2-carboxylic acid derivatives with hydrazine hydrate to form acylhydrazide intermediates.
  • Step 2: Cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,2,4-oxadiazole ring .
  • Characterization: Post-synthesis, NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural validation. X-ray crystallography may be employed for unambiguous confirmation .

Advanced: How can researchers address discrepancies in crystallographic data when determining the structure of this compound?

Methodological Answer:
Discrepancies often arise from disordered substituents (e.g., trifluoromethyl groups) or twinning. Strategies include:

  • Refinement Tools: Use SHELXL for robust refinement, leveraging constraints/restraints for disordered regions .
  • Complementary Data: Pair X-ray diffraction with DFT-based computational modeling to validate bond lengths/angles .
  • Twinning Analysis: For twinned crystals, employ the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Advanced: What methodologies are effective in evaluating the biological activity of this oxadiazole derivative in anticancer research?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Mechanistic Studies: Apoptosis induction via flow cytometry (Annexin V/PI staining) and ROS generation assays.
  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., fluorine position, pyridine ring) and correlate changes with activity .
  • Target Identification: Molecular docking against kinases (e.g., EGFR) or DNA-intercalation studies using UV-vis spectroscopy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: To confirm substituent positions and assess purity. Fluorine NMR is critical for verifying CF₃ group integrity .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • X-ray Diffraction: Resolve crystal packing and confirm the oxadiazole ring geometry .
  • Mass Spectrometry: HRMS (ESI/TOF) to validate molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Temperature Control: Maintain 80–100°C during cyclodehydration to minimize side reactions (e.g., ring-opening) .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h) while improving yield by 15–20% .

Advanced: What strategies are employed to resolve conflicting data in structure-activity relationship studies for this compound?

Methodological Answer:

  • Statistical Validation: Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables .
  • Orthogonal Assays: Cross-validate bioactivity with alternative assays (e.g., ATPase inhibition vs. cell viability) .
  • Computational Modeling: Molecular dynamics simulations to reconcile discrepancies between predicted and observed binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.